1-Nitrosoaziridine
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Overview
Description
1-Nitrosoaziridine is an organic compound characterized by a three-membered ring structure containing nitrogen and an attached nitroso group. This compound is part of the aziridine family, known for its significant ring strain and reactivity. The presence of the nitroso group adds to its unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
1-Nitrosoaziridine can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: This method involves the intramolecular nucleophilic substitution where an amine functional group displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, can add to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: These methods involve the thermolysis or photolysis of triazolines, ring-opening of epoxides followed by ring-closing reactions, or the reaction of oximes with Grignard reagents.
Chemical Reactions Analysis
1-Nitrosoaziridine undergoes various chemical reactions:
Oxidation and Reduction: The nitroso group can be reduced to an amine or oxidized to a nitro group under specific conditions.
Substitution Reactions: The strained ring can undergo nucleophilic substitution reactions, often leading to ring-opening.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation, are commonly used.
Major Products: These reactions can yield a variety of products, including amines, nitro compounds, and ring-opened derivatives.
Scientific Research Applications
1-Nitrosoaziridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitrosoaziridine involves its high reactivity due to ring strain and the presence of the nitroso group. It can interact with various molecular targets, leading to the formation of reactive intermediates that can modify biological molecules. This reactivity is harnessed in its applications in medicinal chemistry and material science .
Comparison with Similar Compounds
1-Nitrosoaziridine can be compared with other aziridines and nitroso compounds:
Aziridine: Similar in structure but lacks the nitroso group, making it less reactive in certain contexts.
Nitrosamines: Share the nitroso group but differ in their overall structure and reactivity.
Oxirane (Epoxide): Similar three-membered ring structure but contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
Properties
CAS No. |
36368-43-1 |
---|---|
Molecular Formula |
C2H4N2O |
Molecular Weight |
72.07 g/mol |
IUPAC Name |
1-nitrosoaziridine |
InChI |
InChI=1S/C2H4N2O/c5-3-4-1-2-4/h1-2H2 |
InChI Key |
NNHKQTNBMLBASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1N=O |
Origin of Product |
United States |
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